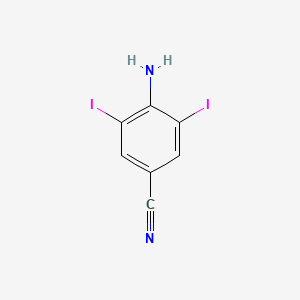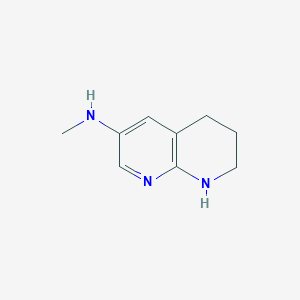
N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core with a methyl group and an amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere . This method yields the desired compound in moderate to high yields (62-88%).
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using efficient and cost-effective catalytic processes. The use of metal-catalyzed reactions and multicomponent reactions are common in industrial settings to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine compounds.
Wissenschaftliche Forschungsanwendungen
N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can bind to active sites of enzymes, altering their activity and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with similar biological activities.
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
5,6,7,8-Tetrahydro-2-naphthylamine: A related compound with applications in medicinal chemistry.
Uniqueness
N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine is unique due to its specific substitution pattern and the presence of both a methyl group and an amine group.
Eigenschaften
CAS-Nummer |
933695-41-1 |
|---|---|
Molekularformel |
C9H13N3 |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine |
InChI |
InChI=1S/C9H13N3/c1-10-8-5-7-3-2-4-11-9(7)12-6-8/h5-6,10H,2-4H2,1H3,(H,11,12) |
InChI-Schlüssel |
NETCTOIXMYWXNR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC2=C(NCCC2)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


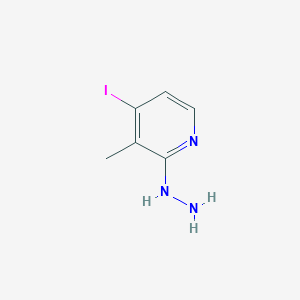


![1,5-dimethyl-4-{[(E)-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15147839.png)

![3-{[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15147851.png)
![N-{[2-({4-[(3-methylbutanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}cyclopropanecarboxamide](/img/structure/B15147859.png)


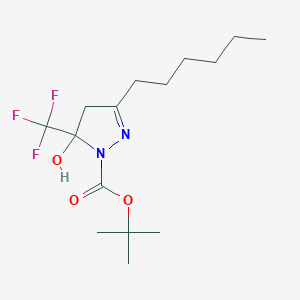
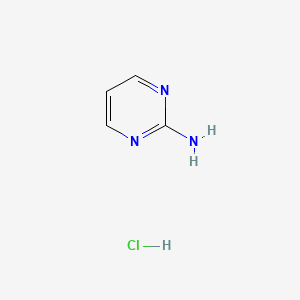
![2-[(3-chloro-2-methylphenyl)amino]-1-(3,5-diphenyl-1H-pyrazol-1-yl)ethanone](/img/structure/B15147899.png)
